2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

Catalog No.
S637759
CAS No.
437701-79-6
M.F
C12HBr9O
M. Wt
880.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

CAS Number

437701-79-6

Product Name

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene

Molecular Formula

C12HBr9O

Molecular Weight

880.3 g/mol

InChI

InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H

InChI Key

IEEVDIAVLGLVOW-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br

Synonyms

Pentabromo(2,3,4,6-tetrabromophenoxy)benzene; 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl Ether; BDE 207; PBDE 207

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br

Environmental Monitoring and Analysis:

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether, also known as BDE-208, is a type of polybrominated diphenyl ether (PBDE) []. PBDEs were widely used as flame retardants in various products, including electronics, furniture, and textiles, until their production and use were restricted due to environmental and health concerns [].

BDE-208 is a persistent organic pollutant (POP) due to its high chemical stability and resistance to degradation []. This property makes it a subject of research in environmental monitoring and analysis. Scientists use BDE-208 as a marker for historical PBDE contamination in various environmental matrices, including air, water, soil, and biota [, ]. By measuring BDE-208 levels, researchers can track the distribution and fate of PBDEs in the environment and assess their potential impact on ecosystems and human health.

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether, commonly referred to as BDE-207, is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely utilized as flame retardants in various materials. Its molecular formula is C₁₂HBr₉O, and it features a complex structure characterized by nine bromine atoms attached to a diphenyl ether backbone. This compound is recognized for its effectiveness in reducing flammability in products such as electronics, textiles, and plastics .

BDE-207 acts as a flame retardant by interfering with the combustion process in materials. The exact mechanism is not fully understood but likely involves several steps, including:

  • Physical Barrier: The bulky BDE-207 molecules can form a physical barrier on the material's surface, hindering the diffusion of oxygen and heat to the underlying material.
  • Free Radical Scavenging: Bromine atoms in BDE-207 can react with free radicals generated during combustion, interrupting the chain reaction and reducing flame propagation.

The chemical behavior of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether includes reactions typical of halogenated compounds. It can undergo:

  • Dehalogenation: Under certain conditions, such as exposure to UV light or heat, BDE-207 can lose bromine atoms, leading to the formation of less brominated diphenyl ethers.
  • Hydrolysis: In the presence of strong bases or acids, it can hydrolyze to form phenolic compounds.
  • Oxidation: BDE-207 may also react with oxidizing agents to yield various degradation products .

Research indicates that 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether exhibits endocrine-disrupting properties. It has been shown to interfere with thyroid hormone regulation and can affect reproductive health in various organisms. The compound is also associated with neurodevelopmental effects in animal studies . Its persistence in the environment raises concerns about bioaccumulation and potential toxic effects on wildlife and humans.

The synthesis of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether typically involves the bromination of diphenyl ether using bromine or brominating agents under controlled conditions. The process requires careful monitoring to ensure the desired degree of bromination while minimizing byproducts. The general synthesis can be summarized as follows:

  • Starting Material: Diphenyl ether.
  • Bromination Reaction: Diphenyl ether is treated with bromine in a solvent such as carbon tetrachloride or dichloromethane.
  • Isolation: The product is purified through recrystallization or chromatography techniques to obtain 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether .

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether is primarily used as a flame retardant in various applications:

  • Electronics: Incorporated into circuit boards and casings to reduce fire hazards.
  • Textiles: Added to fabrics to enhance fire resistance.
  • Plastics: Used in the production of plastic materials for safety compliance.

Despite its effectiveness as a flame retardant, regulatory scrutiny has increased due to environmental and health concerns associated with PBDEs .

Studies on the interactions of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether with biological systems have highlighted its potential for bioaccumulation and toxicity. Research has demonstrated that this compound can bind to thyroid hormone transport proteins and disrupt normal endocrine function. Additionally, it has been shown to interact with various cellular pathways involved in development and reproduction .

Several compounds share structural similarities with 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether. Here are some notable examples:

Compound NameMolecular FormulaBromination LevelUnique Characteristics
2,2',3,3',4'-Tetrabromodiphenyl etherC₁₂HBr₄OTetrabrominatedFewer bromine atoms; lower toxicity potential
2-Bromodiphenyl etherC₁₂HBrOMonobrominatedSimple structure; used in organic synthesis
2,2',4-Tetrabromodiphenyl etherC₁₂HBr₄OTetrabrominatedCommonly used as a flame retardant
2-Ethoxy-1-bromo-1-(p-bromophenyl) ethaneC₁₂HBrO₂MonobrominatedContains an ethoxy group; different applications

The uniqueness of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether lies in its high degree of bromination which contributes significantly to its flame-retardant properties but also raises environmental and health concerns due to its persistence and toxicity .

Perbromination Strategies for Phenoxyaniline Precursors

Perbromination of phenoxyaniline derivatives is a cornerstone method for synthesizing BDE-207. This approach involves the exhaustive bromination of a mono- or diaminodiphenyl ether precursor. For example, 4-phenoxyaniline undergoes bromination using excess bromine ($$ \text{Br}2 $$) in the presence of a Lewis acid catalyst such as aluminum tribromide ($$ \text{AlBr}3 $$). The reaction proceeds via electrophilic aromatic substitution, targeting all available ortho, meta, and para positions relative to the ether and amine groups.

Key reaction conditions include:

  • Temperature: 60–80°C
  • Solvent: Bromine acts as both reagent and solvent (neat conditions)
  • Stoichiometry: 10–12 equivalents of bromine per phenoxyaniline molecule.

The resulting nonabrominated product is then treated with sodium nitrite ($$ \text{NaNO}2 $$) in acidic media to diazotize the amino group, followed by reduction with hypophosphorous acid ($$ \text{H}3\text{PO}_2 $$) to replace the diazo group with hydrogen. This step ensures the final structure lacks nitrogenous impurities.

Reductive Debromination of Decabromodiphenyl Ether (BDE-209)

BDE-207 is also synthesized via controlled reductive debromination of decabromodiphenyl ether (BDE-209). Sodium borohydride ($$ \text{NaBH}_4 $$) in tetrahydrofuran (THF) selectively removes one bromine atom from BDE-209, producing a mixture of nonabromodiphenyl ether isomers. The reaction mechanism involves nucleophilic attack by hydride ions at sterically accessible bromine positions, favoring para-debromination due to lower steric hindrance.

Optimized parameters:

  • Molar ratio: 1:1.2 (BDE-209 to $$ \text{NaBH}_4 $$)
  • Reaction time: 4–6 hours at 60°C
  • Workup: Quenching with methanol ($$ \text{CH}_3\text{OH} $$) to terminate the reaction.

This method yields BDE-207 alongside BDE-206 and BDE-208, requiring subsequent isomer separation.

Chromatographic Separation of Nonabromodiphenyl Ether Isomers

Isolation of BDE-207 from isomer mixtures employs high-performance liquid chromatography (HPLC) with a reversed-phase $$ \text{C}{18} $$ column. A gradient elution system using acetonitrile ($$ \text{CH}3\text{CN} $$) and water achieves baseline separation.

Typical chromatographic conditions:

ParameterValue
ColumnHypersil ODS (250 mm × 4.6 mm)
Mobile phase95% acetonitrile/5% water
Flow rate1.0 mL/min
DetectionUV at 230 nm

Mass spectrometry (MS) coupled with HPLC confirms isomer identity via molecular ion clusters at $$ m/z $$ 880.3 ([M–H]$$^-$$) and characteristic fragmentation patterns.

Synthesis of Chlorinated Nonabromodiphenyl Ether Analogs

Chlorinated analogs like 4'-chloro-2,2',3,3',4,5,5',6,6'-nonabromodiphenyl ether (Cl-BDE-208) are synthesized by substituting bromine with chlorine during precursor bromination. For example, 4-chlorodiphenyl ether undergoes perbromination under conditions similar to phenoxyaniline-derived routes.

Key steps:

  • Bromination of 4-chlorodiphenyl ether with $$ \text{Br}2/\text{AlBr}3 $$.
  • Diazotization and reduction to remove residual amino groups.
  • Purification via recrystallization from acetonitrile/THF mixtures.

Cl-BDE-208 serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses of environmental samples, leveraging its distinct retention time and mass spectral features.

BDE-207 is routinely identified in indoor dust samples from electronic waste (e-waste) dismantling facilities, reflecting its persistence in decabromodiphenyl ether (deca-BDE) formulations. A 2023 study of Vietnamese e-waste processing sites reported BDE-207 concentrations ranging from 28 to 23,000 ng/g in settled dust, with median values exceeding background levels by three orders of magnitude [6]. These findings correlate with the mechanical shredding of polymers containing deca-BDE, which releases particulate-bound BDE-207 into enclosed spaces.

Comparative analyses reveal spatial heterogeneity in contamination. Dust samples from Guiyu, China—a major e-waste hub—showed BDE-207 levels averaging 6,900 ng/g, constituting 15–20% of total PBDE emissions [5]. The congener’s dominance in high-brominated mixtures explains its disproportionate representation relative to lower-brominated analogs like BDE-47 or BDE-99. Table 1 summarizes key findings from recent e-waste studies:

LocationSample TypeBDE-207 Range (ng/g)Contribution to ∑PBDEsSource
Guiyu, ChinaWorkshop Dust2,300–23,00018–24% [5]
Northern VietnamE-waste Dust28–23,00012–19% [6]
Urban GermanyHousehold Dust<5–48<2% [2]

The particle-mediated transport mechanism ensures long-term retention in dust matrices, with electrostatic interactions between BDE-207’s nine bromine atoms and organic carbon enhancing adsorption [6].

Atmospheric Deposition in Urban and Industrialized Regions

Atmospheric monitoring data indicate BDE-207’s presence in both gaseous and particulate phases, though its high molecular weight (880.3 g/mol) favors association with fine aerosols [1]. Urban-industrial transects in Germany’s Ruhr Valley detected BDE-207 at 0.8–1.2 pg/m³ in PM₂.₅ samples, representing 0.3% of total PBDE loads [2]. This contrasts with manufacturing zones near deca-BDE production facilities, where concentrations reach 120 pg/m³ due to stack emissions [4].

Deposition fluxes follow seasonal patterns, with winter inversions amplifying particulate sedimentation. A 2025 model estimated annual BDE-207 deposition rates of 4.7 μg/m²/year in industrial areas versus 0.3 μg/m²/year in rural regions [2]. The congener’s ortho-substituted bromine atoms (positions 2, 2', 6, 6') induce a non-planar molecular configuration, reducing long-range atmospheric transport potential compared to tetra- or penta-BDEs [3]. Consequently, >90% of emitted BDE-207 deposits within 50 km of emission sources [4].

Soil Contamination Profiles Near Deca-BDE Manufacturing Facilities

Soil cores from legacy deca-BDE production sites exhibit BDE-207 concentrations up to 1,200 ng/g dry weight, with vertical distribution indicating post-depositional leaching [4]. Congener-specific analysis reveals BDE-207/BDE-209 ratios of 0.03–0.05 in surface soils, suggesting minor debromination of deca-BDE over decadal timescales [3]. However, the compound’s low water solubility (2.7 × 10⁻⁵ mg/L) and high log Kₒw (9.1) promote strong sorption to organic matter, limiting vertical mobility [1].

Spatial gradients show exponential concentration decays from facility perimeters. A 2021 survey documented the following attenuation pattern around a shuttered German plant:

Distance from Source (km)BDE-207 (ng/g)Organic Carbon (%)
0.11,190 ± 2404.2
1.0420 ± 903.8
5.035 ± 122.1

XLogP3

9.7

UNII

872OKM983V

Other CAS

437701-79-6

Wikipedia

2,2',3,3',4,4',5,6,6'-nonabromodiphenyl ether

Dates

Modify: 2023-08-15

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